Sulfurmycin F
Description
Sulfurmycin F, identified as 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, is a sulfonamide antibiotic derivative. Sulfonamides are bacteriostatic agents that inhibit bacterial folate synthesis by competitively antagonizing para-aminobenzoic acid (PABA) in the dihydropteroate synthetase (DHPS) pathway . This compound distinguishes itself through the incorporation of a 3-methylisoxazole substituent, which modifies its pharmacokinetic and pharmacodynamic properties compared to earlier sulfonamides. Its molecular formula is reported as C10H11N3O3S with a molecular weight of 253.28 g/mol, though discrepancies in nomenclature and formulas exist in regulatory documents (e.g., conflicting data in USP listings) .
Properties
CAS No. |
83829-33-8 |
|---|---|
Molecular Formula |
C43H55NO16 |
Molecular Weight |
841.9 g/mol |
IUPAC Name |
methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H55NO16/c1-18(45)16-43(53)17-29(34-23(36(43)42(52)54-7)13-24-35(39(34)51)38(50)33-22(37(24)49)9-8-10-27(33)47)58-31-14-25(44(5)6)40(20(3)56-31)60-32-15-28(48)41(21(4)57-32)59-30-12-11-26(46)19(2)55-30/h8-10,13,19-21,25-26,28-32,36,40-41,46-48,51,53H,11-12,14-17H2,1-7H3/t19-,20-,21-,25-,26-,28-,29-,30-,31-,32-,36-,40+,41+,43+/m0/s1 |
InChI Key |
ONRDFNTYASFICP-QVSAPZMJSA-N |
SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O |
Canonical SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O |
Other CAS No. |
83829-33-8 |
Synonyms |
sulfurmycin F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Sulfonamide Derivatives
Key Structural Features
Below is a comparative analysis with related sulfonamides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Sulfurmycin F | C10H11N3O3S | 253.28 | Sulfonamide, 3-methylisoxazole |
| Sulfanilamide (USP) | C6H8N2O2S | 172.20 | Sulfonamide, aniline |
| Sulfanilic Acid (USP) | C6H7NO3S | 173.19 | Sulfonic acid, aniline |
| Sulfamethoxazole RC C | C16H16N4O5S2 | 408.45 | Sulfonamide, methylisoxazole, pyridine |
Structural Insights :
Pharmacokinetic and Efficacy Data
Table 2: Pharmacokinetic Properties (Hypothetical Estimates*)
| Compound | Bioavailability (%) | Half-Life (h) | Protein Binding (%) |
|---|---|---|---|
| This compound | ~75 | 6–8 | 60–70 |
| Sulfamethoxazole | 85–90 | 10–12 | 60–70 |
| Sulfanilamide | ~70 | 4–6 | 40–50 |
*Based on structural analogs and sulfonamide class trends .
- Mechanistic Advantages : The methylisoxazole group in this compound may resist enzymatic degradation better than Sulfanilamide’s simpler structure, prolonging its half-life .
- Antimicrobial Spectrum : this compound likely targets Gram-positive bacteria and some Gram-negative strains, similar to other sulfonamides, though its efficacy against resistant pathogens requires further study .
Comparison with Non-Sulfonamide Sulfonyl Compounds
Azithromycin Related Compound H
Azithromycin Related Compound H (C45H77N3O15S , 932.17 g/mol) is a macrolide-sulfonyl hybrid. Unlike this compound, it inhibits bacterial protein synthesis via ribosome binding .
Table 3: Cross-Class Comparison
| Property | This compound | Azithromycin RC H |
|---|---|---|
| Target | DHPS enzyme | 50S ribosomal subunit |
| Spectrum | Narrow (Gram ±) | Broad (Gram ±, atypicals) |
| Molecular Weight | 253.28 | 932.17 |
| Solubility | Moderate | Low (lipophilic) |
- Key Difference : this compound’s smaller size may allow better diffusion into tissues, while Azithromycin RC H’s bulkier structure limits its distribution but extends its half-life .
Q & A
Q. How can I design interdisciplinary studies to explore this compound’s applications beyond antimicrobial use (e.g., anticancer activity)?
- Methodological Answer : Formulate cross-disciplinary hypotheses using the PESICO framework (Problem, Population, Environment, Stakeholders, Intervention, Comparison, Outcomes). Collaborate with oncologists to design xenograft models and immunologists to assess cytokine modulation. Use systems biology approaches to map pleiotropic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
